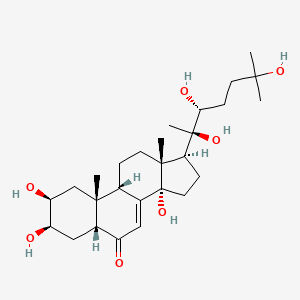

Ecdysterone,(S)

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H44O7 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(2S,3R,5R,9S,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17+,19-,20+,21+,22-,24-,25-,26-,27-/m1/s1 |

InChI Key |

NKDFYOWSKOHCCO-WDHDNHLZSA-N |

SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

Isomeric SMILES |

C[C@]12CC[C@@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

Synonyms |

20 Hydroxyecdysone 20-Hydroxyecdysone Beta Ecdysone Beta-Ecdysone Crustecdysone Ecdysterone |

Origin of Product |

United States |

Foundational & Exploratory

Ecdysterone's Anabolic Mechanisms in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecdysterone, a naturally occurring phytoecdysteroid, has garnered significant scientific interest for its anabolic properties in mammals, which notably occur without the androgenic side effects associated with conventional anabolic steroids.[1] Extensive research has elucidated a complex mechanism of action that diverges from the classical pathways utilized by insect hormones. In mammalian cells, Ecdysterone primarily exerts its effects through two distinct signaling cascades: biasing signaling through the Estrogen Receptor Beta (ERβ) and activating a G-protein coupled receptor, the Mas1 receptor, which is a key component of the renin-angiotensin system.[2][3] Downstream of these receptor interactions, Ecdysterone stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to a quantifiable increase in protein synthesis and subsequent muscle cell hypertrophy.[4][5] This technical guide provides an in-depth review of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathway diagrams.

Receptor-Mediated Mechanisms of Action

Unlike insects, mammals do not possess a homologous nuclear receptor for ecdysteroids.[4][6] Instead, Ecdysterone's anabolic effects are initiated at the cell surface and within the cytoplasm through interactions with specific mammalian receptors.

Estrogen Receptor Beta (ERβ) Pathway

A primary mechanism for Ecdysterone's anabolic activity is its interaction with Estrogen Receptor Beta (ERβ).[5][7] ERβ signaling is known to be involved in the regulation of skeletal muscle growth and regeneration.[1] Ecdysterone acts as a selective agonist for ERβ, inducing a conformational change that initiates downstream signaling.[2][4] This interaction has been confirmed through both in-silico modeling and in-vitro experiments, which show that Ecdy-induced hypertrophy in C2C12 myotubes can be antagonized by ERβ-selective antagonists.[2][7] Computational studies further support that Ecdysterone preferentially binds to ERβ, forming stable and compact complexes.[8]

Caption: Ecdysterone activates the ERβ receptor, initiating PI3K/Akt signaling.

G-Protein Coupled Receptor (GPCR) / Mas1 Receptor Pathway

A second, non-nuclear receptor mechanism involves the activation of a membrane-bound G-protein coupled receptor (GPCR).[6][9] Studies have identified this receptor as the Mas1 receptor, an integral part of the protective arm of the Renin-Angiotensin System (RAAS).[3][10][11] Ecdysterone's binding to Mas1 is supported by experiments showing that its anabolic effects, such as the inhibition of myostatin gene expression, are abolished by Mas1 receptor antagonists or siRNA knock-down.[11][12] Activation of this GPCR leads to the engagement of Phospholipase C (PLC), which in turn triggers a rapid increase in intracellular calcium ([Ca2+]i) and activation of the PI3K/Akt pathway.[6][9] This rapid Ca2+ flux is a key initiating event in this signaling cascade.[13]

Caption: Ecdysterone activates the Mas1 GPCR, leading to Ca2+ flux and Akt activation.

Quantitative Data Summary

The biological activity of Ecdysterone has been quantified through various in-silico and in-vitro assays. The following tables summarize key quantitative findings.

Table 1: Receptor Binding and Activation

| Parameter | Receptor | Value | Method | Cell Line / System |

| Binding Affinity | ERβ | -9.26 kcal/mol | Molecular Docking | In-silico |

| ED50 | ERβ | 13 nM | Reporter Gene Assay | Cell Culture |

| RMSD (Avg) | ERβ-Ecdysterone Complex | 1.98 ± 0.31 Å | Molecular Dynamics | In-silico |

Data sourced from references[4][8]. RMSD (Root-mean-square deviation) indicates the stability of the ligand-receptor complex.

Table 2: Cellular Anabolic Effects

| Parameter | Effect | Concentration | Cell Line |

| Protein Synthesis | Up to 20% increase | 1 µM | C2C12 Myotubes |

| Myotube Diameter | Significant increase | 1 µM | C2C12 Myotubes |

Data sourced from references[4][6][14].

Key Experimental Protocols

The elucidation of Ecdysterone's mechanism of action relies on a suite of standardized molecular and cellular biology techniques.

In-Vitro Hypertrophy Model (C2C12 Myotubes)

This protocol is fundamental for assessing the direct anabolic effects of compounds on muscle cells.

-

Cell Culture: Mouse C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Differentiation: Upon reaching confluence, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) to induce myoblast fusion into myotubes. This process is typically carried out for 4-6 days.[12]

-

Treatment: Differentiated myotubes are treated with Ecdysterone (e.g., 1 µM) or vehicle control for a specified period (e.g., 24-48 hours).[4] Positive controls such as IGF-1 (1.3 nM) or Dihydrotestosterone (1 µM) are often included.[4]

-

Analysis of Hypertrophy: Myotube hypertrophy is quantified by measuring the diameter of the myotubes. Cells are fixed, stained (e.g., with crystal violet or immunofluorescence for myosin heavy chain), and imaged. The diameter of at least 40-50 myotubes per group is measured at multiple points along their length.[4]

-

Protein Synthesis Assay: To measure protein synthesis, myotubes are incubated with a labeled amino acid (e.g., [3H]-leucine). After treatment with Ecdysterone, the cells are lysed, and the incorporation of the radiolabel into newly synthesized proteins is measured using a scintillation counter.[15]

Receptor-Specific siRNA Knock-down Assay

This technique is used to confirm the involvement of a specific receptor, such as Mas1, in mediating the compound's effects.

-

Cell Seeding: C2C12 cells are plated at a density of approximately 10,000 cells/well in 24-well plates.[12]

-

Differentiation: Cells are allowed to differentiate into myotubes for 3 days as described above.[12]

-

Transfection: Myotubes are transfected with either a siRNA specifically targeting the Mas1 receptor (Mas1 siRNA) or a non-targeting scramble siRNA (10 nM) using a suitable transfection reagent.[12]

-

Treatment: Two days post-transfection, the myotubes are treated with Ecdysterone, Angiotensin-(1-7) (positive control), or vehicle for 6 hours.[12]

-

Gene Expression Analysis: Following treatment, total RNA is extracted from the cells. The expression level of a target gene (e.g., myostatin) is quantified using quantitative real-time PCR (qRT-PCR). The effect of Ecdysterone in the Mas1 siRNA-treated cells is compared to the scramble control to determine if the receptor knock-down abolishes the response.[12]

Caption: Workflow for assessing Ecdysterone's anabolic effects in C2C12 myotubes.

Western Blotting for Akt Phosphorylation

This protocol measures the activation of the Akt signaling pathway.

-

Cell Lysis: Following treatment with Ecdysterone or controls, myotubes are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473). Subsequently, the membrane is incubated with a secondary antibody conjugated to HRP.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total Akt. The p-Akt signal is normalized to the total Akt signal.[13]

Conclusion and Future Directions

The mechanism of action for Ecdysterone in mammalian cells is multifaceted, primarily involving biased agonism of ERβ and activation of the Mas1 GPCR. Both pathways converge on the activation of the PI3K/Akt signaling cascade, which is a central regulator of muscle protein synthesis and hypertrophy.[3][4] This dual-pathway activation may explain the potent anabolic effects observed without the androgenic liabilities of traditional steroids.[14]

Future research should focus on further delineating the potential crosstalk between the ERβ and Mas1 receptor pathways. Investigating the therapeutic potential of Ecdysterone for conditions such as sarcopenia, cachexia, and muscle injuries is a promising avenue for drug development.[7] Furthermore, comprehensive human clinical trials are necessary to fully validate the performance-enhancing effects and establish optimal dosing strategies.[16]

References

- 1. draxe.com [draxe.com]

- 2. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity | PLOS One [journals.plos.org]

- 3. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. swolverine.com [swolverine.com]

- 6. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ecdysteroids elicit a rapid Ca2+ flux leading to Akt activation and increased protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 20-Hydroxyecdysone activates the protective arm of the RAAS via the MAS receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. wada-ama.org [wada-ama.org]

Biological function of Ecdysterone,(S) in insect development

An In-Depth Technical Guide on the Biological Function of Ecdysterone in Insect Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ecdysterone, specifically its active form 20-hydroxyecdysone (20E), is the principal steroid hormone in insects, acting as a master regulator of developmental transitions.[1] It orchestrates a wide array of processes including molting, metamorphosis, and reproduction by initiating a hierarchical cascade of gene expression.[2][3] This guide provides a comprehensive overview of the molecular mechanisms of ecdysterone action, from its biosynthesis and signaling pathway to the resulting genetic and physiological changes. It includes quantitative data on hormone titers, detailed experimental protocols for its study, and visual diagrams of key pathways to facilitate a deeper understanding for research and drug development applications.

Ecdysterone Biosynthesis

Insects, being incapable of synthesizing cholesterol de novo, acquire it or other phytosterols from their diet.[4][5] This precursor is then converted into ecdysone (E), a prohormone, primarily in the prothoracic gland (or its homolog, the ring gland in Drosophila).[6][7][8] The biosynthesis involves a series of enzymatic reactions catalyzed by a group of cytochrome P450 enzymes, collectively known as the "Halloween genes" (e.g., Neverland, Spook, Phantom, Disembodied, Shadow).[2][9] Ecdysone is then released into the hemolymph and converted to the biologically active form, 20-hydroxyecdysone (20E), in peripheral tissues like the fat body.[1][10]

The Ecdysterone Signaling Pathway

The lipophilic nature of 20E allows it to pass through cell membranes and bind to its intracellular receptor.[10][11] The functional ecdysone receptor is a heterodimer composed of two nuclear receptor proteins: the Ecdysone Receptor (EcR) and Ultraspiracle (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR).[12][13] High-affinity binding of 20E to the ligand-binding domain of the EcR subunit induces a conformational change in the receptor complex.[10][13] This activated EcR/USP heterodimer then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes, thereby modulating their transcription.[14][15]

Hierarchical Gene Regulation: The Ashburner Model

The developmental response to ecdysterone is not a simple on/off switch but a precisely timed cascade of gene activation. This was famously visualized by Michael Ashburner through the "puffing" of polytene chromosomes in Drosophila salivary glands, where chromosomal puffs represent sites of active transcription.[16][17][18]

The model posits a hierarchy:

-

Early Genes: The 20E-EcR-USP complex directly and rapidly induces the transcription of a small set of "early" genes, such as Broad-Complex (Br-C), E74, and E75.[19][20] These genes are activated within minutes to hours of hormone exposure and do not require prior protein synthesis.[16][21]

-

Late Genes: The protein products of these early genes are themselves transcription factors. They act to repress the early genes (a negative feedback loop) and activate a large battery of "late" genes.[19][20] The activation of late genes is delayed and requires protein synthesis (i.e., the production of the early gene proteins).[16] This hierarchical control ensures a sequential and orderly progression of developmental events.

Quantitative Data: Ecdysteroid Titers

Ecdysterone action is highly dependent on its concentration, or titer, in the hemolymph, which fluctuates in distinct pulses throughout development.[9] These pulses trigger major developmental events like molting and the initiation of metamorphosis.

Table 1: Ecdysteroid Titers During Drosophila melanogaster Third Instar Larval Development

| Time After Hatching (hours) | Ecdysteroid Titer (pg/larva, 20E equivalents) | Developmental Event |

|---|---|---|

| 48 | < 17 | Early 3rd Instar |

| 52-60 | ~35 | Mid 3rd Instar |

| 76 | ~75 | Late 3rd Instar |

| 88-96 | 150 - 200 | Wandering Stage/Pupariation |

| 100 | ~75 | Pupariation |

Data compiled from Parvy et al. as presented in a study.[22]

Table 2: Ecdysteroid Titers During Aedes aegypti Metamorphosis

| Developmental Stage & Time | Event |

|---|---|

| ~24h post-ecdysis (4th instar) | First ecdysteroid peak |

| ~30-33h post-ecdysis (4th instar) | Second ecdysteroid peak |

| ~45-48h post-ecdysis (4th instar) | Third ecdysteroid peak |

| 6-12h post-ecdysis (Pupa) | Large ecdysteroid peak |

Data describes the timing of peaks rather than absolute titers.[23]

Experimental Protocols

Studying the function of ecdysterone requires a combination of endocrinological, molecular, and genetic techniques. Below are outlines of key experimental protocols.

Quantification of Ecdysteroids by Enzyme Immunoassay (EIA)

This protocol provides a method to measure ecdysteroid titers from whole insects or hemolymph.

Methodology:

-

Sample Preparation: Homogenize whole insects (typically 5-10 larvae) in a known volume of methanol (e.g., 500 µL). Centrifuge to pellet debris and collect the supernatant.

-

Extraction: Dry the methanol supernatant completely using a vacuum centrifuge.

-

Resuspension: Resuspend the dried extract in a fixed volume of EIA buffer.

-

EIA Plate Setup:

-

Coat a 96-well microplate with an ecdysteroid-specific antibody.

-

Add samples, standards (known concentrations of 20E), and an enzyme-conjugated ecdysteroid tracer to the wells.

-

Incubate to allow competitive binding between the sample/standard ecdysteroids and the tracer for the antibody binding sites.

-

-

Washing & Development: Wash the plate to remove unbound reagents. Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.

-

Measurement: Read the absorbance of each well using a microplate reader. The signal intensity is inversely proportional to the amount of ecdysteroid in the sample.

-

Calculation: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of ecdysteroids in the samples.

Analysis of Gene Expression by Quantitative RT-PCR (qRT-PCR)

This protocol is used to measure the change in transcript levels of target genes in response to ecdysterone.

Methodology:

-

Experimental Treatment: Expose insects, tissues (e.g., fat bodies, imaginal discs), or cultured cells (e.g., Drosophila S2 cells) to a specific concentration of 20E (e.g., 1 µM) or a control solvent (e.g., ethanol) for a defined period.

-

RNA Extraction: Isolate total RNA from the samples using a commercial kit (e.g., TRIzol reagent) following the manufacturer's instructions.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, a reference gene (e.g., actin, rp49), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Run the reaction in a qPCR thermal cycler. The machine monitors the fluorescence increase in real-time as the target DNA is amplified.

-

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene compared to the reference gene using the ΔΔCq method.

References

- 1. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]

- 3. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormone - Molting, Insects, Juveniles | Britannica [britannica.com]

- 5. researchgate.net [researchgate.net]

- 6. Control of the insect metamorphic transition by ecdysteroid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Control of the insect metamorphic transition by ecdysteroid production and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scialert.net [scialert.net]

- 11. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]

- 12. Functional ecdysone receptor is the product of EcR and Ultraspiracle genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. sdbonline.org [sdbonline.org]

- 17. Ecdysone induction of puffing in polytene chromosomes of Drosophila melanogaster. Effects of inhibitors of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ecdysone - Wikipedia [en.wikipedia.org]

- 19. The Ecdysone-Induced Puffing Cascade in Drosophila Salivary Glands: A Broad-Complex Early Gene Regulates Intermolt and Late Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sequential gene activation by ecdysone in Drosophila melanogaster: the hierarchical equivalence of early and early late genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Genes for Drosophila small heat shock proteins are regulated differently by ecdysterone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Ecdysteroid titers and developmental expression of ecdysteroid-regulated genes during metamorphosis of the yellow fever mosquito, Aedes aegypti (Diptera: Culicidae) [pubmed.ncbi.nlm.nih.gov]

Ecdysterone Signaling and Nuclear Receptors: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the signaling pathways of Ecdysterone (also known as 20-hydroxyecdysone), focusing on its interaction with nuclear receptors in both arthropods and mammals. It details the canonical Ecdysone Receptor (EcR)/Ultraspiracle (USP) pathway crucial for insect development and explores the emerging evidence of Ecdysterone's anabolic effects in mammals via the Estrogen Receptor beta (ERβ). This guide includes summaries of quantitative binding and dose-response data, detailed experimental protocols for key assays, and visualizations of signaling cascades and workflows to facilitate a comprehensive understanding of Ecdysterone's molecular mechanisms.

Introduction

Ecdysterone is a naturally occurring ecdysteroid hormone that governs molting and metamorphosis in arthropods.[1] Structurally a polyhydroxylated steroid, it is also found in various plants, where it is termed a phytoecdysteroid, likely serving as a defense compound against insect pests.[1][2] Beyond its critical role in invertebrate biology, Ecdysterone has garnered significant interest for its pharmacological effects in vertebrates, particularly its anabolic properties, without the androgenic side effects associated with conventional anabolic steroids.[1][3][4]

The molecular actions of Ecdysterone are primarily mediated through nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.[2][5] In insects, the target is a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[6][7] In mammals, where a homologous EcR is absent, recent evidence strongly points towards Estrogen Receptor beta (ERβ) as a key mediator of its anabolic effects.[3][8][9] This guide delineates these distinct signaling pathways, presents the quantitative data underpinning our current understanding, and provides detailed protocols for their investigation.

The Canonical Arthropod Signaling Pathway

In arthropods, Ecdysterone is the active metabolite that triggers major developmental transitions. Its effects are mediated by a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR).[10][11]

2.1 Mechanism of Action

In the absence of its ligand, the EcR-USP heterodimer is localized in the nucleus, bound to specific DNA sequences known as Ecdysone Response Elements (EcREs) within the promoter regions of target genes.[10][12] In this unliganded state, the complex actively represses transcription, often through the recruitment of corepressor proteins.[7][12][13]

Upon entry into the cell and nucleus, Ecdysterone binds to the Ligand-Binding Domain (LBD) of EcR.[10][14] This binding induces a conformational change in the EcR protein, causing the dissociation of corepressors and the recruitment of coactivator proteins.[12][14] This transformed, transcriptionally active complex then drives the expression of target genes.[6][10] This initiates a hierarchical cascade of gene activation, famously described by the Ashburner model, beginning with "early" genes that encode transcription factors, which in turn activate a larger set of "late" genes responsible for the biological response.[15][16] While EcR can bind ecdysone on its own, its affinity for the ligand is greatly enhanced by the presence of its heterodimeric partner, USP.[6][11]

The Emerging Mammalian Signaling Pathway

Ecdysterone exerts anabolic effects in mammals, such as promoting muscle growth, but it does not bind to androgen receptors and is thus non-androgenic.[1][8][17] The molecular mechanism in vertebrates is distinct from the canonical insect pathway and is an active area of research.

3.1 Mechanism of Action via Estrogen Receptor Beta (ERβ)

Compelling computational and in vitro evidence indicates that Ecdysterone's anabolic effects are mediated through the Estrogen Receptor beta (ERβ), a nuclear receptor involved in skeletal muscle growth and regeneration.[8][9][18] Molecular docking and dynamics simulations show that Ecdysterone preferentially binds to ERβ, forming a stable complex.[3][8] This interaction is thought to activate downstream signaling cascades that promote muscle protein synthesis.[1][18] In C2C12 myotubes, the hypertrophic effects of Ecdysterone can be blocked by an antiestrogen, further supporting the involvement of an estrogen receptor-mediated pathway.[9][17]

Beyond direct nuclear action, ERβ activation can trigger cytoplasmic signaling pathways, such as the PI3K/Akt pathway, which is a central regulator of muscle cell growth and protein synthesis.[1][18][19] Thus, Ecdysterone likely stimulates muscle hypertrophy by activating ERβ, which in turn engages the PI3K/Akt/mTOR signaling cascade, leading to an increase in muscle protein synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Ecdysterone and its analogs, detailing binding affinities to nuclear receptors and effective concentrations observed in various experimental models.

Table 1: Binding Affinities of Ecdysteroids to Nuclear Receptors

| Ligand | Receptor/Complex | System | Method | Affinity Metric | Value | Reference |

| Ecdysterone | Human Estrogen Receptor β (ERβ) | In Silico | Molecular Dynamics | Binding Affinity (ΔG) | -10.89 kcal/mol | [8] |

| Ecdysterone | Human Estrogen Receptor α (ERα) | In Silico | Molecular Dynamics | Binding Affinity (ΔG) | -9.26 kcal/mol | [8] |

| Ponasterone A | Drosophila melanogaster EcR/USP | Yeast Extract | Ligand Binding Assay | Kd | 1.8 nM | [11] |

| Ponasterone A | Chironomus tentans EcR/USP | Purified Protein | Ligand Binding Assay | Kd1 | 0.24 ± 0.1 nM | [20] |

| Ponasterone A | Chironomus tentans EcR/USP | Purified Protein | Ligand Binding Assay | Kd2 | 3.9 ± 1.3 nM | [20] |

Table 2: Effective Doses and Concentrations of Ecdysterone

| Experimental System | Effect Measured | Treatment Duration | Effective Concentration/Dose | Result | Reference |

| C2C12 Myotubes | Myotube Hypertrophy | - | 1 µM | Significant increase in myotube diameter | [21] |

| Male Rats | Muscle Fiber Size | 21 days | 5 mg/kg body weight/day | Strong hypertrophic effect on soleus muscle | [21] |

| Humans (Resistance Trained) | Muscle Mass & Strength | 10 weeks | 200 mg & 800 mg/day | Significant increase in muscle mass and strength | [22] |

| Pigs | Nitrogen Retention | 30 days | 0.2-0.4 mg/kg/day | Increased nitrogen retention and body weight | [23] |

| Drosophila Fat Bodies | Gene Induction (LSP-2, P1) | 2 hours | 1 µM (in vitro) | Maximal induction of P1 gene transcript | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the Ecdysterone signaling pathway.

5.1 In Vitro Hypertrophy Assay in C2C12 Myotubes

This protocol is used to assess the direct anabolic/hypertrophic effects of compounds on skeletal muscle cells.

Methodology:

-

Cell Culture: Mouse C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

Differentiation: Upon reaching 80-90% confluency, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) to induce myoblast fusion into multinucleated myotubes. The medium is replaced every 48 hours for 4-6 days.

-

Treatment: Differentiated myotubes are treated with Ecdysterone (e.g., 1 µM), positive controls (e.g., Dihydrotestosterone (DHT) at 1 µM, IGF-1 at 1.3 nM), and vehicle control (e.g., DMSO) for 48-72 hours.[21] For mechanistic studies, co-incubation with receptor antagonists (e.g., an antiestrogen) can be performed.[17]

-

Fixation and Imaging: Cells are fixed with glutaraldehyde. Myotube morphology is captured using fluorescence microscopy, leveraging glutaraldehyde-induced autofluorescence.

-

Quantification: The diameter of at least 50 myotubes per treatment group is measured at multiple points along each myotube using image analysis software (e.g., ImageJ). Statistical analysis (e.g., ANOVA) is performed to determine significant differences between groups.[17][21]

5.2 Reporter Gene Assay for Nuclear Receptor Activation

This assay quantifies the ability of a ligand to activate a specific nuclear receptor and induce transcription from a reporter gene.

Methodology:

-

Cell Line: An appropriate cell line is chosen, such as HEK293 (human embryonic kidney) for mammalian receptors or Sf9 (insect) for arthropod receptors.[9][25]

-

Plasmids: Cells are transiently co-transfected with two key plasmids:

-

Expression Vector: Contains the cDNA for the nuclear receptor of interest (e.g., EcR and USP, or human ERβ).

-

Reporter Vector: Contains a reporter gene (e.g., Luciferase) downstream of a minimal promoter and multiple copies of the specific hormone response element (e.g., EcRE or ERE).[26]

-

-

Transfection: Plasmids are introduced into the cells using a suitable method like lipid-based transfection (e.g., Lipofectamine). A plasmid expressing a control reporter (e.g., β-galactosidase) is often included to normalize for transfection efficiency.

-

Treatment: After 24 hours, cells are treated with various concentrations of Ecdysterone or other test compounds.

-

Lysis and Measurement: After an incubation period (e.g., 24 hours), cells are lysed, and the activity of the reporter enzyme (e.g., Luciferase) is measured using a luminometer. Control reporter activity is also measured.

-

Data Analysis: Luciferase activity is normalized to the control reporter activity. The fold-induction relative to the vehicle-treated control is calculated to determine the dose-dependent activation of the receptor.[26]

5.3 Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the direct binding of protein complexes (like EcR/USP) to a specific DNA sequence (EcRE).

Methodology:

-

Probe Preparation: A short DNA oligonucleotide containing the EcRE sequence is synthesized. It is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Protein Source: The EcR and USP proteins are obtained, for example, by in vitro transcription/translation in rabbit reticulocyte lysate or as purified recombinant proteins expressed in E. coli or Sf9 cells.[20][25]

-

Binding Reaction: The labeled DNA probe is incubated with the protein source in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis. Protein-DNA complexes migrate more slowly through the gel than the free, unbound probe.

-

Detection: The positions of the labeled DNA probe are visualized. For radioactive probes, this is done by autoradiography. For non-radioactive probes, it involves a chemiluminescent or colorimetric detection method. A "shift" in the band from the position of the free probe to a higher molecular weight indicates a protein-DNA interaction.

-

Specificity Controls: To confirm the specificity of the interaction, competition assays are performed by adding an excess of unlabeled specific (EcRE) or non-specific competitor DNA to the binding reaction. A supershift assay can also be done by adding an antibody specific to EcR or USP, which will bind to the protein-DNA complex and cause it to migrate even more slowly.[25]

Conclusion

The study of Ecdysterone's interaction with nuclear receptors reveals a fascinating dual mechanism. In arthropods, the well-defined EcR/USP signaling pathway is a cornerstone of developmental biology and a key target for insecticide development. In mammals, the emerging role of ERβ as a mediator of Ecdysterone's anabolic effects opens new avenues for therapeutic applications in muscle wasting conditions, sarcopenia, and sports medicine, offering a potential anabolic agent without androgenic liabilities.[9] Further research is required to fully elucidate the downstream targets of ERβ activation by Ecdysterone and to explore the potential involvement of other non-nuclear or G-protein coupled receptors. The protocols and data presented in this guide provide a robust framework for scientists and researchers to further investigate these promising pathways.

References

- 1. swolverine.com [swolverine.com]

- 2. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Nuclear receptors in health and disease: signaling pathways, biological functions and pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdbonline.org [sdbonline.org]

- 7. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. pnas.org [pnas.org]

- 13. Ecdysone signaling induces two phases of cell cycle exit in Drosophila cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ecdysone Receptor (EcR) and Ultraspiracle Protein (USP) Genes From Conopomorpha sinensis Bradley Eggs: Identification and Expression in Response to Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Anabolic effect of ecdysterone results in hypertrophy of C 2 C 12 myotubes by an estrogen receptor mediated pathway | Semantic Scholar [semanticscholar.org]

- 18. draxe.com [draxe.com]

- 19. Effect of Ecdysterone on the Hepatic Transcriptome and Lipid Metabolism in Lean and Obese Zucker Rats [mdpi.com]

- 20. Expression of ecdysteroid receptor and ultraspiracle from Chironomus tentans (Insecta, Diptera) in E. coli and purification in a functional state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reddit - The heart of the internet [reddit.com]

- 23. bioone.org [bioone.org]

- 24. Selective gene expression induced by ecdysterone in cultured fat bodies of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Interactions of ultraspiracle with ecdysone receptor in the transduction of ecdysone- and juvenile hormone-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Functional and comparative analysis of two distinct ecdysteroid-responsive gene expression constructs in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytoecdysteroids Versus Zooecdysteroids: A Technical Guide to Sources and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysteroids are a class of polyhydroxylated ketosteroids that play a crucial role in the developmental processes of arthropods, primarily molting and metamorphosis. These compounds, however, are not exclusive to the animal kingdom. A wide array of plants and fungi also synthesize these molecules, where they are termed phytoecdysteroids and mycoecdysteroids, respectively, to distinguish them from their animal counterparts, zooecdysteroids. Phytoecdysteroids are often present in plants in concentrations several orders of magnitude higher than in arthropods and are believed to serve as a defense mechanism against insect herbivores.[1][2]

While structurally similar, the sources and biological activities of phytoecdysteroids and zooecdysteroids exhibit significant differences. This technical guide provides an in-depth comparison of their origins, concentrations, and biological effects, with a focus on their mechanisms of action. Detailed experimental protocols for their extraction, quantification, and bioactivity assessment are also provided to aid researchers in their exploration of these fascinating compounds.

Sources and Concentrations of Ecdysteroids

A primary distinction between phytoecdysteroids and zooecdysteroids lies in their natural abundance. Plants are a significantly richer source of these compounds, making them the primary origin for commercial extraction and research purposes.

Phytoecdysteroids

Phytoecdysteroids are found in a variety of plant species, including ferns, gymnosperms, and angiosperms.[3][4] The concentration and composition of phytoecdysteroids can vary considerably depending on the plant species, the specific organ, the developmental stage, and environmental conditions. Some plants are known to be "superconcentrators," containing exceptionally high levels of these compounds.[5]

Table 1: Concentration of Major Phytoecdysteroids in Selected Plant Sources

| Plant Species | Plant Part | Major Phytoecdysteroid(s) | Concentration (% dry weight) | Reference(s) |

| Rhaponticum carthamoides | Roots | 20-Hydroxyecdysone | up to 1.5% | [3][5] |

| Cyanotis arachnoidea | Whole Plant | 20-Hydroxyecdysone | 4-5% | [3][5] |

| Spinacia oleracea (Spinach) | Leaves | 20-Hydroxyecdysone | 0.025-0.045% | [5] |

| Chenopodium quinoa (Quinoa) | Seeds | 20-Hydroxyecdysone | 0.026-0.031% | [5] |

| Serratula coronata | Leaves | 20-Hydroxyecdysone | up to 1.5% | [3] |

| Achyranthes bidentata | Root | 20-Hydroxyecdysone, Inokosterone | High | |

| Podocarpus elatus | - | 20-Hydroxyecdysone | High | [2] |

| Polypodium vulgare | - | Ecdysone, 20-Hydroxyecdysone | High | [2] |

| Diploclisia glaucescens | Stem | 20-Hydroxyecdysone | 3.2% |

Zooecdysteroids

In arthropods, ecdysteroids function as hormones, and their concentrations are tightly regulated and generally much lower than those found in plants, typically in the nanomolar to micromolar range.[6] This low concentration makes their extraction for commercial or extensive research purposes impractical.[5]

Table 2: Concentration of Major Zooecdysteroids in Selected Arthropod Sources

| Arthropod Species | Developmental Stage | Major Zooecdysteroid(s) | Concentration Range | Reference(s) |

| Drosophila melanogaster | Various | 20-Hydroxyecdysone, Ecdysone | nM to µM | |

| Manduca sexta | Various | 20-Hydroxyecdysone, Ecdysone | nM to µM | |

| Bombyx mori (Silkworm) | Pupae | Ecdysone | Low | [7] |

| Anopheles gambiae | Adult Females | 20-Hydroxyecdysone | Low |

Comparative Biological Activity and Signaling Pathways

The biological effects of ecdysteroids are primarily mediated through their interaction with specific nuclear receptors. However, the downstream effects and potential mechanisms of action, particularly in mammals, appear to differ significantly.

Arthropod Ecdysteroid Signaling Pathway

In insects, the primary active ecdysteroid is 20-hydroxyecdysone (20E). Its effects are mediated by a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[8][9][10] Upon binding of 20E to the EcR subunit, the EcR/USP complex undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, and recruits coactivators to initiate transcription. This signaling cascade orchestrates the complex processes of molting and metamorphosis.[11][12]

Mammalian Phytoecdysteroid Signaling Pathway

In mammals, phytoecdysteroids do not appear to bind to the same nuclear receptors as in insects, and they do not elicit the same hormonal responses. Instead, they are thought to exert their effects through different mechanisms, possibly involving membrane-bound receptors and influencing various intracellular signal transduction pathways.[13][14][15] Some studies suggest that the anabolic effects of phytoecdysteroids may be mediated, at least in part, through interaction with estrogen receptor beta (ERβ).[3] This interaction is thought to activate downstream signaling cascades, such as the PI3K/Akt pathway, leading to increased protein synthesis.

Comparative Biological Activities

Phytoecdysteroids have been shown to exhibit a range of beneficial pharmacological effects in mammals, including anabolic, adaptogenic, anti-diabetic, and hepatoprotective activities.[3][4] Of particular interest is their anabolic activity, which has been compared to that of synthetic anabolic-androgenic steroids, but without the associated androgenic side effects.[15][16]

Table 3: Comparative Anabolic Activity of Ecdysteroids and Anabolic Steroids

| Compound | Model System | Dosage | Effect | Reference(s) |

| 20-Hydroxyecdysone | Rats | 0.5 mg/100 g body weight | Increased weight gain of whole body, liver, heart, kidneys, and tibialis anterior muscle. | [15] |

| Turkesterone | Mice | 0.5 mg/100 g body weight | Stimulated protein synthesis in the liver. | [15] |

| 2-Deoxyecdysone | Mice | 0.5 mg/100 g body weight | Stimulated protein synthesis in the liver. | [15] |

| Methandrostenolone (Dianabol) | Rats | - | Androgenic effects observed. | [15] |

| Phytoecdysteroids (general) | C2C12 murine myotubes | - | Increased protein synthesis by up to 20%. | [14] |

Experimental Protocols

Extraction and Isolation of Phytoecdysteroids from Plant Material

This protocol outlines a general procedure for the extraction and purification of phytoecdysteroids from dried plant material.

Methodology:

-

Pulverization: Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Extract the powdered material with methanol (MeOH) or ethanol (EtOH) at room temperature or under reflux.[17]

-

Repeat the extraction process multiple times to ensure maximum yield.

-

Combine the extracts and concentrate under reduced pressure.

-

-

Defatting:

-

Partition the concentrated extract between n-hexane and 80% aqueous MeOH to remove nonpolar compounds like lipids and chlorophylls.[17]

-

The ecdysteroids will remain in the aqueous MeOH phase.

-

-

Solvent-Solvent Partitioning:

-

Further partition the aqueous MeOH phase against n-butanol (n-BuOH). Ecdysteroids will move into the n-BuOH phase.[17]

-

-

Column Chromatography:

-

Subject the n-BuOH fraction to column chromatography on silica gel or alumina for further purification.[18]

-

Elute with a gradient of solvents, such as chloroform-methanol, to separate different ecdysteroids based on their polarity.

-

-

Crystallization:

-

Crystallize the purified ecdysteroids from a suitable solvent system to obtain high-purity compounds.[18]

-

Quantification of Ecdysteroids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantitative analysis of ecdysteroids.

Methodology:

-

Sample Preparation:

-

Extract ecdysteroids from the sample matrix using a suitable solvent (e.g., methanol).

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector is required.[19][20]

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[19][21]

-

Mobile Phase: A gradient of acetonitrile (ACN) and water is typically employed.[21][22]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Elution: A typical gradient might be:

-

0-15 min: 17% to 30% B

-

15-17 min: 30% to 55% B

-

17-19 min: Hold at 55% B

-

19-20 min: 55% to 17% B

-

20-25 min: Hold at 17% B[21]

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of the ecdysteroid of interest at known concentrations.

-

Quantify the ecdysteroid in the sample by comparing its peak area to the calibration curve.

-

Ecdysone Receptor Binding Affinity Assay (Competitive Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the ecdysone receptor.

Methodology:

-

Receptor Preparation:

-

Prepare a source of the ecdysone receptor, typically from insect cell lines (e.g., Sf9) engineered to express the EcR and USP proteins.[23]

-

Prepare a membrane fraction from these cells.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add the receptor preparation, a radiolabeled ecdysteroid ligand (e.g., [³H]Ponasterone A), and assay buffer.[23]

-

Non-specific Binding Wells: Add the receptor preparation, the radiolabeled ligand, and a high concentration of an unlabeled, high-affinity ecdysteroid to saturate the receptors.

-

Competition Wells: Add the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Detection:

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.[23]

-

-

Data Analysis:

-

Calculate the specific binding (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC₅₀ value.

-

Calculate the inhibitory constant (Ki) from the IC₅₀ value.

-

Conclusion

Phytoecdysteroids and zooecdysteroids, while sharing a common steroidal backbone, originate from vastly different biological sources and exhibit distinct concentration profiles. The high abundance of phytoecdysteroids in certain plant species makes them readily available for research and potential therapeutic applications. Their biological activity in mammals, particularly their anabolic effects without androgenicity, presents a promising area for drug development. The differing signaling pathways in arthropods and mammals underscore the unique pharmacological profiles of these compounds. The experimental protocols provided in this guide offer a framework for researchers to further investigate the sources, activities, and mechanisms of action of this intriguing class of natural products.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. scialert.net [scialert.net]

- 3. mdpi.com [mdpi.com]

- 4. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ecdysteroids [mdpi.com]

- 7. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. sdbonline.org [sdbonline.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Comparative experimental investigation of the anabolic activity of phytoecdysteroids and steranabols | Semantic Scholar [semanticscholar.org]

- 17. academic.oup.com [academic.oup.com]

- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 19. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]

- 20. protocols.io [protocols.io]

- 21. Analytical HPLC and quantitative determination of ecdysteroids in FS1-5 [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

An In-depth Technical Guide to the Ecdysterone Biosynthesis Pathway in Plants and Insects

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecdysterone, specifically 20-hydroxyecdysone (20E), is a polyhydroxylated steroid that functions as the primary molting hormone in arthropods, orchestrating critical developmental transitions.[1][2] Interestingly, identical or analogous compounds, known as phytoecdysteroids, are synthesized by a wide variety of plants, where they are believed to serve as a defense mechanism against insect herbivores.[3][4] While the end-product is often the same, the biosynthetic pathways in insects and plants exhibit fundamental differences, primarily in their initial sterol precursors. Insects, incapable of de novo sterol synthesis, rely on dietary cholesterol.[2][5] In contrast, plants produce a diverse array of phytosterols from acetyl-CoA via the mevalonate pathway, with sterols like lathosterol serving as direct precursors to ecdysteroids.[3][4][6] This guide provides a detailed technical overview of these convergent pathways, summarizing the key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.

Ecdysterone Biosynthesis in Insects

The biosynthesis of 20E in insects is a multi-step enzymatic cascade that converts dietary cholesterol into the active hormone. The initial stages up to the formation of ecdysone occur predominantly in specialized endocrine organs called the prothoracic glands, while the final hydroxylation to 20E happens in peripheral tissues like the fat body and midgut.[1][7] The core of this pathway is defined by a series of cytochrome P450 (CYP) enzymes encoded by a group of genes collectively known as the "Halloween genes".[2][8]

The "Black Box" and Terminal Hydroxylations

The pathway can be conceptually divided into two parts: the initial, less-defined "Black Box" reactions and the final, well-characterized terminal hydroxylation steps.

-

Initial Steps (The "Black Box"): The conversion of cholesterol to the intermediate 5β-ketodiol involves several enzymatic modifications.[9] The process is initiated by the dehydrogenation of cholesterol to 7-dehydrocholesterol (7dC) by a Rieske-domain oxygenase encoded by the Neverland (nvd) gene.[9][10] Subsequent steps are catalyzed by enzymes including Spook (Spo) and Spookier (Spok), though the exact sequence and all intermediates within this "Black Box" are not fully elucidated.[9][11]

-

Terminal Hydroxylations: The final four steps are sequential hydroxylations mediated by Halloween CYP enzymes.[1]

-

C25 Hydroxylation: The enzyme Phantom (Phm), a microsomal CYP, hydroxylates the steroid precursor at the C-25 position.[2][9]

-

C22 Hydroxylation: Disembodied (Dib), a mitochondrial CYP, adds a hydroxyl group at the C-22 position.[9][12]

-

C2 Hydroxylation: Shadow (Sad), another mitochondrial CYP, hydroxylates the molecule at the C-2 position to produce ecdysone.[9][12]

-

C20 Hydroxylation: Finally, the prohormone ecdysone is released and converted into the active hormone, 20-hydroxyecdysone, in peripheral tissues by the C20-hydroxylase Shade (Shd).[1][12]

-

Diagram of Insect Ecdysterone Biosynthesis

Caption: Insect ecdysterone biosynthesis pathway from dietary cholesterol.

Summary of Key Insect Biosynthetic Enzymes

| Gene Name | Enzyme Name | CYP Designation | Subcellular Location | Catalyzed Reaction | Reference(s) |

| neverland (nvd) | Neverland | N/A (Rieske oxygenase) | N/A | Cholesterol → 7-Dehydrocholesterol | [9][13] |

| spook (spo) | Spook | CYP307A1 | Mitochondrial | Part of the "Black Box" | [2][9] |

| phantom (phm) | Phantom | CYP306A1 | Microsomal | C25-Hydroxylation | [2][9] |

| disembodied (dib) | Disembodied | CYP302A1 | Mitochondrial | C22-Hydroxylation | [9][12] |

| shadow (sad) | Shadow | CYP315A1 | Mitochondrial | C2-Hydroxylation | [9][12] |

| shade (shd) | Shade | CYP314A1 | Mitochondrial | C20-Hydroxylation (Ecdysone → 20E) | [1][12] |

Phytoecdysteroid Biosynthesis in Plants

Unlike insects, plants are capable of de novo synthesis of sterols from acetyl-CoA via the cytosolic mevalonate (MVA) pathway.[3][6] While the complete enzymatic pathway for phytoecdysteroids is not as fully elucidated as in insects, research has identified key precursors and proposed steps.[14]

Precursors and Proposed Pathway

The biosynthesis of phytoecdysteroids begins with the formation of isoprene units, which are condensed to form squalene and then cyclized to produce sterol skeletons.[4] While many plants use cycloartenol as a primary sterol intermediate, studies in species like spinach (Spinacia oleracea) have identified the C27-sterol lathosterol as a direct precursor to ecdysone and 20-hydroxyecdysone.[3][15] It is proposed that lathosterol is first converted to 7-dehydrocholesterol, a common intermediate with the insect pathway.[16] From this point, a series of oxidative modifications, including hydroxylations analogous to those in insects, are presumed to occur to yield the final phytoecdysteroid products.[4]

Diagram of Plant Ecdysterone Biosynthesis

Caption: Proposed phytoecdysteroid biosynthesis pathway in plants.

Quantitative Data Summary

Quantitative kinetic data for ecdysterone biosynthetic enzymes is sparse in the literature. However, analytical and in vivo/in vitro studies provide valuable quantitative context for researchers.

| Parameter | Value(s) | Context | Reference(s) |

| Analytical Detection | LOD: 0.06 ng/mL; LOQ: 0.14 ng/mL | LC-MS/MS detection of ecdysterone in human serum after solid phase extraction (SPE). | [17] |

| Plant Content | 0.05% w/w | Concentration of beta-ecdysone in Achyranthes aspera extract. | [18] |

| In Vitro Bioactivity | 1 µM | Concentration of ecdysterone inducing significant hypertrophy in C2C12 myotubes. | [19] |

| Human Dosing (Studies) | 100 - 200 mg/day | Effective daily dose used in human trials showing anabolic effects. | [20] |

| Anabolic Potency (Rat) | 5 mg/kg body weight/day | Dose exhibiting stronger hypertrophic effects than metandienone in rats. | [19] |

| Biosynthesis Stimulation | Up to 21.7 µg/mg | 20E accumulation in Ajuga turkestanica hairy root cultures after treatment with mevalonic acid. | [4] |

Key Experimental Protocols

Studying the ecdysterone biosynthesis pathway and its biological effects involves a range of techniques from analytical chemistry to cell biology.

Protocol: Extraction and Quantification of Phytoecdysteroids from Plant Material

This protocol provides a general workflow for isolating and quantifying ecdysterone from dried plant matter.

-

Sample Preparation:

-

Dry the plant material (e.g., leaves, roots) overnight at 50°C.

-

Pulverize the dried sample into a fine powder using a mill or tissue lyser.[21]

-

-

Solvent Extraction:

-

Extract the powdered sample (e.g., 1 g) with a polar solvent such as methanol (MeOH) or ethanol (EtOH) (e.g., 20 mL).[21] This is typically done via sonication or reflux for a set period.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet 2-3 times to ensure complete recovery. Pool the supernatants.

-

-

Liquid-Liquid Partitioning (Defatting):

-

Evaporate the solvent from the crude extract.

-

Resuspend the residue in 80% aqueous MeOH.

-

Perform a liquid-liquid partition against a non-polar solvent like n-hexane to remove lipids and chlorophyll. Discard the hexane phase.[21]

-

-

Enrichment:

-

The defatted aqueous MeOH extract can be further partitioned between n-butanol (n-BuOH) and water. Ecdysteroids will partition into the n-BuOH phase.[21]

-

Evaporate the n-BuOH to yield an ecdysteroid-enriched extract.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

For high-purity samples required for LC-MS, an SPE step is recommended.

-

Condition a C18 SPE cartridge with MeOH followed by water.

-

Load the enriched extract (resuspended in a polar solvent).

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the ecdysteroids with a higher concentration of MeOH.[17][22]

-

-

Quantification by HPLC-MS/MS:

-

Analyze the purified extract using High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS).[22]

-

Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or 0.01% TFA) is typically used.[18]

-

Detection: Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for ecdysterone.

-

Quantification: Prepare a standard curve using a certified ecdysterone reference standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.[18]

-

Diagram of Phytoecdysteroid Extraction Workflow

Caption: General workflow for phytoecdysteroid extraction and quantification.

Protocol: In Vitro Anabolic Activity Assay using C2C12 Myotubes

This protocol assesses the hypertrophic (muscle-building) potential of ecdysterone in a cell-based model.

-

Cell Culture and Maintenance:

-

Culture C2C12 mouse myoblast cells in Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C and 5% CO₂.

-

-

Differentiation into Myotubes:

-

Seed myoblasts in multi-well plates at a high density.

-

Once cells reach ~90% confluency, switch to Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum.

-

Allow cells to differentiate for 4-6 days, with media changes every 48 hours. Successful differentiation is marked by the fusion of myoblasts into elongated, multinucleated myotubes.

-

-

Treatment:

-

Prepare stock solutions of ecdysterone in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in DM to the final desired concentration (e.g., 1 µM).[19]

-

Include appropriate controls:

-

Vehicle Control: DM with the same concentration of solvent used for the test compound.

-

Positive Controls: DM with known anabolic agents like Dihydrotestosterone (DHT, 1 µM) or Insulin-like Growth Factor 1 (IGF-1, 1.3 nM).[19]

-

-

Replace the medium on the differentiated myotubes with the treatment media and incubate for a set period (e.g., 24-72 hours).

-

-

Analysis of Myotube Hypertrophy:

-

After incubation, fix the cells (e.g., with 4% paraformaldehyde).

-

Stain the cells to visualize myotubes (e.g., with an antibody against Myosin Heavy Chain or a general protein stain like crystal violet).

-

Capture images using a microscope.

-

Using image analysis software (e.g., ImageJ), measure the diameter of a large number of myotubes (e.g., >50 per group) at multiple points along their length.[19]

-

-

Data Interpretation:

-

Calculate the average myotube diameter for each treatment group.

-

Compare the average diameter of the ecdysterone-treated group to the vehicle control. A statistically significant increase in diameter indicates a hypertrophic effect. Compare the magnitude of this effect to the positive controls.

-

References

- 1. The Halloween genes code for cytochrome P450 enzymes mediating synthesis of the insect moulting hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halloween genes - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis and distribution of insect-molting hormones in plants--a review [pubmed.ncbi.nlm.nih.gov]

- 4. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Control of the insect metamorphic transition by ecdysteroid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Halloween genes encode P450 enzymes that mediate steroid hormone biosynthesis in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ecdysteroids | MDPI [mdpi.com]

- 15. "Ecdysteroid Biosynthesis During the Ontogeny of Spinach Leaves" by Robert J. Grebenok and John H. Adler [digitalcommons.mtu.edu]

- 16. Biosynthesis of 20-hydroxyecdysone in Ajuga hairy roots: fate of 6alpha- and 6beta-hydrogens of lathosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection and quantitation of ecdysterone in human serum by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. japer.in [japer.in]

- 19. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. swolverine.com [swolverine.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

Ecdysterone (20-Hydroxyecdysone): A Technical Review of its Pharmacological Effects

Executive Summary: Ecdysterone, a phytoecdysteroid, has garnered significant scientific interest for its diverse pharmacological activities, most notably its anabolic effects on skeletal muscle. Unlike conventional anabolic-androgenic steroids (AAS), Ecdysterone exerts its effects without binding to the androgen receptor, suggesting a more favorable safety profile.[1][2] Emerging evidence indicates its primary mechanisms of action involve binding to the estrogen receptor beta (ERβ) and stimulating the PI3K/Akt signaling pathway, which are crucial for muscle protein synthesis.[1][2][3] This technical guide provides an in-depth review of the anabolic and metabolic effects of Ecdysterone, its molecular mechanisms, key experimental data, and established research protocols. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Ecdysterone, also known as 20-hydroxyecdysone (20HE), is a naturally occurring steroid hormone found in arthropods, where it regulates processes like molting, and in various plants, where it is believed to function as a defense compound.[2][4] Its structural similarity to androgens has led to extensive investigation into its potential as a "natural anabolic agent".[1][5] Ecdysterone is widely marketed in dietary supplements to athletes and bodybuilders, with claims of increasing strength and muscle mass, reducing fatigue, and improving recovery.[1][5] This document synthesizes the current scientific understanding of Ecdysterone's pharmacological effects.

Anabolic and Performance-Enhancing Effects

The most prominent and well-researched effect of Ecdysterone is its ability to promote muscle growth (hypertrophy) and enhance physical performance.[5][6][7]

-

Increased Protein Synthesis: Ecdysterone has been demonstrated to significantly increase protein synthesis in skeletal muscle cells.[1][8][9] This is a fundamental process for muscle repair and growth.

-

Muscle Hypertrophy: Both in vitro and in vivo studies have shown that Ecdysterone induces a strong hypertrophic effect. In C2C12 myotubes (a mouse muscle cell line), Ecdysterone treatment led to a significant increase in myotube diameter.[1] In animal models, rats administered Ecdysterone showed a notable increase in the fiber size of the soleus muscle.[1]

-

Enhanced Strength and Performance: Human studies have linked Ecdysterone supplementation with significant improvements in physical strength. A 10-week study on resistance-trained men found that participants taking Ecdysterone had significantly greater increases in muscle mass and one-repetition bench press performance compared to a placebo group.[3][10]

Metabolic Effects

Beyond its anabolic properties, Ecdysterone exhibits beneficial effects on metabolism, suggesting potential therapeutic applications for metabolic disorders.

-

Anti-Obesity and Insulin Sensitizing Effects: An animal study found that daily oral administration of Ecdysterone (10 mg/kg) for 13 weeks ameliorated obesity and insulin resistance in rats fed a high-fat diet.[3] The treatment prevented significant increases in body weight gain and fat mass compared to untreated animals.[3]

-

Glucose Metabolism: Ecdysterone has been shown to inhibit glucose production in rats and lower blood glucose levels, with effects comparable to some common diabetic treatments.[11] This suggests a potential role in managing hyperglycemia and type 2 diabetes.[3][11]

-

Lipid Metabolism: Studies have indicated that Ecdysterone can improve lipid profiles.[12] Research on rats demonstrated that Ecdysterone supplementation led to a significant reduction in body fat.[12]

Mechanism of Action

Ecdysterone's anabolic effects are distinct from AAS, as it does not bind to the androgen receptor (AR).[1][2] Its primary mechanisms are mediated through alternative signaling pathways.

-

Estrogen Receptor Beta (ERβ) Binding: A key mechanism for Ecdysterone's anabolic action is its binding to Estrogen Receptor beta (ERβ).[2][13][14] ERβ signaling is known to be involved in the regulation of skeletal muscle growth and regeneration.[3] Molecular docking and simulation studies confirm that Ecdysterone preferentially binds to ERβ, forming a stable complex that can initiate downstream signaling for muscle hypertrophy.[1][13][14][15] This interaction explains its anabolic effects without the androgenic side effects associated with AR binding.[2]

-

PI3K/Akt Signaling Pathway: Ecdysterone stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth and protein synthesis.[1][2][8] Studies in C2C12 muscle cells show that Ecdysterone elicits a rapid increase in intracellular calcium, which subsequently leads to the activation of Akt and an increase in protein synthesis.[8] This effect can be blocked by inhibitors of G-protein coupled receptors (GPCR), phospholipase C (PLC), and PI3K, indicating a multi-step signaling cascade.[8]

Key Experimental Evidence and Protocols

The pharmacological effects of Ecdysterone are supported by a growing body of quantitative data from in vitro, in vivo, and human studies.

Quantitative Data Summary

Table 1: Anabolic Effects of Ecdysterone in In Vivo Models

| Species | Dosage | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Rat (Wistar) | 5 mg/kg/day | 21 days | Stronger hypertrophic effect on soleus muscle fiber size compared to metandienone, estradienedione, and SARM S 1. | [1] |

| Rat | 5 mg/kg/day | 10 days | Increased body weight gain and protein content of the tibialis muscle. |[1] |

Table 2: Anabolic Effects of Ecdysterone in In Vitro Models

| Cell Line | Concentration | Duration | Key Findings | Reference |

|---|---|---|---|---|

| C2C12 Myotubes | 1 µM | 48 hours | Significant increase in myotube diameter, comparable to 1 µM Dihydrotestosterone and 1.3 nM IGF-1. | [1][16] |

| C2C12 Myotubes | Not specified | Not specified | Increased protein synthesis by up to 20%. |[17] |

Table 3: Effects of Ecdysterone in Human Clinical Trials

| Participants | Dosage | Duration | Key Findings | Reference |

|---|---|---|---|---|

| 46 trained males | 200 mg/day | 10 weeks | Significant increase in lean muscle mass and one-repetition bench press performance vs. placebo. | [2][3] |

| 78 trained athletes | Protein + Ecdysterone | 10 days | 6-7% increase in lean muscle tissue and ~10% reduction in fat (Note: study validity questioned). | [18] |

| 46 young men | Varied doses | 10 weeks | Significantly higher increases in muscle mass and bench press performance in Ecdysterone groups. No liver or kidney toxicity observed. |[10][19] |

Table 4: Metabolic Effects of Ecdysterone in Animal Models

| Species | Dosage | Duration | Key Findings | Reference |

|---|

| Rat | 10 mg/kg/day | 13 weeks | Ameliorated high-fat diet-induced obesity and insulin resistance. |[3] |

Experimental Protocols

Protocol 1: In Vitro C2C12 Myotube Hypertrophy Assay [1]

-

Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated myotubes are incubated with Ecdysterone (e.g., 1 µM), positive controls (e.g., Dihydrotestosterone at 1 µM, IGF-1 at 1.3 nM), and a vehicle control.

-

Incubation: Cells are treated for a specified period, typically 48 hours.[16]

-

Analysis: Myotube diameters are measured using microscopy and image analysis software. A significant increase in diameter compared to the vehicle control indicates a hypertrophic effect. At least 47 myotubes per group are typically measured to ensure statistical power.[1]

Protocol 2: In Vivo Anabolic Activity Assessment in Rats [1]

-

Animal Model: Male Wistar rats are used. The animals are kept under controlled environmental conditions with free access to a standard diet and water.[1]

-

Treatment Groups: Animals are divided into a control group (vehicle only) and verum groups receiving daily injections of Ecdysterone (e.g., 5 mg/kg body weight) or other anabolic agents for comparison (e.g., metandienone). The substances are typically diluted in a vehicle like 20% DMSO and 80% peanut oil.[1]

-

Duration: The treatment is administered for a period of 21 days.[1]

-

Endpoint Analysis: At the end of the study, the animals are euthanized, and specific muscles (e.g., soleus muscle) are dissected. Muscle fiber size (cross-sectional area) is determined through histological analysis to quantify the anabolic effect.[1]

Safety and Toxicological Profile

Ecdysterone is generally considered to have a favorable safety profile, especially when compared to synthetic anabolic steroids.[2][4]

-

Low Toxicity: Toxicological studies in animal models indicate that Ecdysterone is well-tolerated. The oral LD50 (lethal dose for 50% of subjects) in mice was reported to exceed 9 g/kg, demonstrating very low acute toxicity.[6]

-

Human Studies: Human clinical trials have reported minimal to no adverse effects.[4] A 10-week intervention study found no increase in biomarkers for liver or kidney toxicity in participants supplementing with Ecdysterone.[10][19] Users generally do not report the androgenic side effects associated with AAS, such as changes in mood, libido, or hair growth.[3][4]

-

Regulatory Status: Due to its performance-enhancing effects, Ecdysterone was added to the World Anti-Doping Agency (WADA) Monitoring Program in 2020 to gather more data on its use in athletes.[2][6][14] However, it is not currently a prohibited substance.[2]

Table 5: Toxicological Data for Ecdysterone

| Species | Administration | LD50 Value | Reference |

|---|---|---|---|

| Mouse | Oral | > 9 g/kg | [6] |

| Mouse | Intraperitoneal | 7.8 g/kg |[6] |

Conclusion and Future Directions

Ecdysterone presents a compelling profile as a natural anabolic and metabolic-enhancing agent. Its mechanism of action, primarily through ERβ activation and stimulation of the PI3K/Akt pathway, distinguishes it from traditional anabolic steroids, offering a potential for therapeutic use with a reduced risk of adverse effects. The evidence strongly supports its efficacy in increasing muscle mass and strength.

Future research should focus on:

-

Larger-scale, long-term human clinical trials to further establish its efficacy and safety profile for various applications.

-

Elucidating the full spectrum of its downstream signaling targets to better understand its pleiotropic effects.

-

Investigating its therapeutic potential for muscle wasting conditions (sarcopenia, cachexia) and metabolic diseases like type 2 diabetes and obesity.[20]

-

Standardization of Ecdysterone extracts and products to ensure consistent dosing and quality in both research and consumer applications.

References

- 1. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. swolverine.com [swolverine.com]

- 3. draxe.com [draxe.com]

- 4. earthelixirsupplements.com [earthelixirsupplements.com]

- 5. Ecdysteroids as non-conventional anabolic agents: Pharmacodynamics, pharmacokinetics, and detection of ecdysterone | World Anti Doping Agency [wada-ama.org]

- 6. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition | MDPI [mdpi.com]

- 7. gymbeam.com [gymbeam.com]

- 8. Ecdysteroids elicit a rapid Ca2+ flux leading to Akt activation and increased protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. swolverine.com [swolverine.com]

- 10. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. examine.com [examine.com]

- 12. predatornutrition.com [predatornutrition.com]

- 13. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity | PLOS One [journals.plos.org]

- 14. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchdirects.com [researchdirects.com]

- 19. researchgate.net [researchgate.net]

- 20. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone. | Semantic Scholar [semanticscholar.org]

Ecdysterone (S) and its Role in Cellular Protein Synthesis: A Technical Guide

Abstract